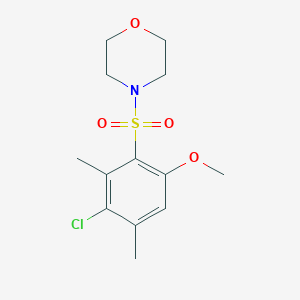

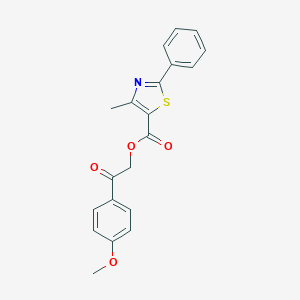

![molecular formula C28H26N2O4S2 B288716 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)

2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, also known as DIDS, is a chemical compound that has been widely used in scientific research for various applications. DIDS is a sulfonamide compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves the binding of the compound to specific sites on ion channels and transporters, causing a conformational change that inhibits their activity. 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to bind to the extracellular domain of ion channels and transporters, blocking the movement of ions or substrates through the channel or transporter.

Biochemical and Physiological Effects:

2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has a wide range of biochemical and physiological effects, depending on the specific ion channel or transporter that is inhibited. For example, inhibition of chloride channels by 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline can lead to changes in cell volume and membrane potential, while inhibition of the sodium-potassium pump can lead to changes in intracellular ion concentrations and cell excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its specificity for certain ion channels and transporters, allowing researchers to selectively inhibit their activity. However, 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline also has limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.

List of

Future Directions

1. Investigating the role of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in the regulation of ion channels and transporters in various physiological processes, such as muscle contraction and nerve signaling.

2. Developing new compounds based on the structure of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline with improved specificity and potency.

3. Studying the effects of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline on ion channels and transporters in different disease states, such as hypertension and diabetes.

4. Investigating the potential clinical applications of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, such as in the treatment of certain types of cancer.

5. Developing new methods for the synthesis and purification of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, to improve its availability and reduce costs.

Synthesis Methods

The synthesis of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves the reaction of 5-bromo-1-naphthalenesulfonyl chloride with 3,4-dihydroisoquinoline in the presence of a base, followed by the reaction with a sulfonamide compound such as sulfanilamide. This results in the formation of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, which can be purified and isolated using various techniques such as column chromatography.

Scientific Research Applications

2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been widely used in scientific research for various applications, including the study of ion channels, transporters, and enzymes. 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of many ion channels, including chloride channels, sodium channels, and calcium channels. This inhibition can be used to study the role of these channels in various physiological processes, such as muscle contraction and nerve signaling.

2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has also been used to study the activity of transporters, such as the sodium-potassium pump and the glucose transporter. By inhibiting the activity of these transporters, researchers can study their role in various physiological processes, such as the regulation of blood pressure and the uptake of glucose in cells.

properties

Product Name |

2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline |

|---|---|

Molecular Formula |

C28H26N2O4S2 |

Molecular Weight |

518.7 g/mol |

IUPAC Name |

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)naphthalen-1-yl]sulfonyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C28H26N2O4S2/c31-35(32,29-17-15-21-7-1-3-9-23(21)19-29)27-13-5-12-26-25(27)11-6-14-28(26)36(33,34)30-18-16-22-8-2-4-10-24(22)20-30/h1-14H,15-20H2 |

InChI Key |

ZFJJARCZKSZDIP-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCC6=CC=CC=C6C5 |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCC6=CC=CC=C6C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

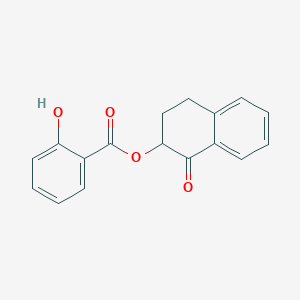

![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

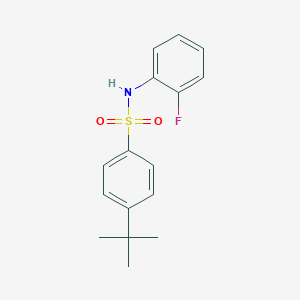

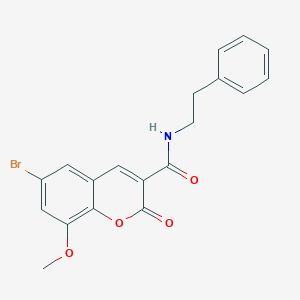

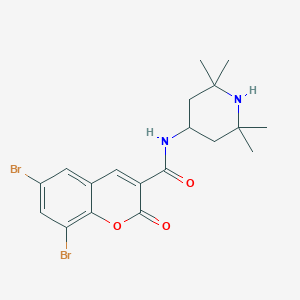

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)

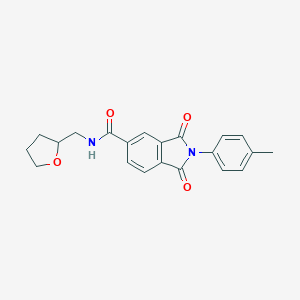

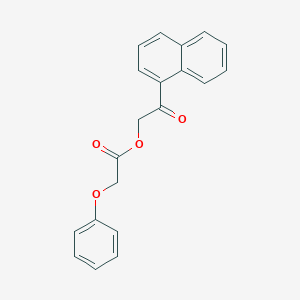

![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)